molecular formula C19H15F3IP B3336116 Methyltris(4-fluorophenyl)phosphonium iodide CAS No. 18606-51-4

Methyltris(4-fluorophenyl)phosphonium iodide

Cat. No.: B3336116
CAS No.: 18606-51-4
M. Wt: 458.2 g/mol
InChI Key: KPUDYJMGSVXHQF-UHFFFAOYSA-M
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Description

Methyltris(4-fluorophenyl)phosphonium iodide (CAS 18606-51-4) is an organophosphorus compound with the molecular formula C 19 H 15 F 3 IP and a molecular weight of 458.20 g/mol . This phosphonium salt is synthesized via a direct reaction of tris(4-fluorophenyl)phosphine with an excess of methyl iodide in chloroform . Research indicates that this class of fluorinated phosphonium iodide derivatives exhibits significant, broad-spectrum antibacterial activity against pathogens such as Escherichia coli , Proteus , Staphylococcus aureus , and Pseudomonas . A key finding is the strong synergistic effect observed when these phosphonium salts are combined with conventional antibiotics like Penicillin G or Penicillin V, enhancing the antibacterial efficacy of the treatment . This makes this compound a compound of interest for studies in antimicrobial resistance and combination therapy development. As a phosphonium salt, it may also serve as a potential precursor or catalyst in various synthetic organic chemistry applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-fluorophenyl)-methylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDYJMGSVXHQF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638418
Record name Tris(4-fluorophenyl)(methyl)phosphanium iodide
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Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18606-51-4
Record name NSC158465
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Record name Tris(4-fluorophenyl)(methyl)phosphanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLTRIS(4-FLUOROPHENYL)PHOSPHONIUM IODIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltris(4-fluorophenyl)phosphonium iodide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include:

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

Methyltris(4-fluorophenyl)phosphonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonium center can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the phosphonium center.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, cyanides, and thiolates.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can oxidize the phosphonium center.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the phosphonium center.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various phosphonium salts, while oxidation can yield phosphine oxides .

Scientific Research Applications

Methyltris(4-fluorophenyl)phosphonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltris(4-fluorophenyl)phosphonium iodide primarily involves its ability to form phosphonium ylides. These ylides are intermediates in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The phosphonium center acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

The following analysis compares methyltris(4-fluorophenyl)phosphonium iodide with structurally related phosphonium iodides, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

  • Fluorinated derivatives (e.g., 4-fluorophenyl or pentafluorophenyl) exhibit enhanced electron-withdrawing effects compared to non-fluorinated analogs, altering their reactivity in catalytic and biological systems .
  • Synthesis methods for fluorinated phosphonium salts are consistent across derivatives, involving alkylation of fluorinated phosphines with methyl iodide .
Physicochemical and Functional Properties
Property This compound Methyltriphenylphosphonium iodide Tetraphenylphosphonium iodide
Solubility Moderate in organic solvents; lower water solubility due to fluorine Low water solubility High solubility in polar solvents
Thermal Stability High (fluorine enhances stability) Moderate Moderate
Biological Activity Broad-spectrum antibacterial activity Limited reported activity Corrosion inhibition (e.g., steel)
Catalytic Applications Potential in carbonylation reactions (unlike sulfonated analogs) Limited Not reported
Adsorption Behavior Likely follows Langmuir isotherm with steric effects from fluorine Simple Langmuir adsorption Frumkin/Temkin isotherm due to repulsion

Key Observations :

  • Fluorination improves antimicrobial activity compared to non-fluorinated analogs like methyl triphenylphosphonium iodide .
  • Tetraphenylphosphonium iodide exhibits superior corrosion inhibition due to strong chemisorption on metal surfaces, attributed to its bulky phenyl groups .
Commercial and Industrial Relevance
  • Market Availability : Fluorinated phosphonium iodides (e.g., methyltris(4-fluorophenyl) and methyltris(4-chlorophenyl) derivatives) are commercially available, with fluorine variants preferred for specialized applications due to enhanced stability and reactivity .

Biological Activity

Methyltris(4-fluorophenyl)phosphonium iodide (CAS Number: 18606-51-4) is a quaternary phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by the presence of three 4-fluorophenyl groups attached to a central phosphorus atom, with iodide serving as the counterion. The following sections provide a detailed examination of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

This compound has been studied for its antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Proteus mirabilis

Synergistic Effects with Antibiotics

Studies have shown that this compound can enhance the efficacy of traditional antibiotics such as penicillin G and V. The combination of these phosphonium salts with penicillins results in a synergistic effect, increasing the overall antibacterial activity against the tested strains .

Compound Bacterial Strains Tested Zone of Inhibition (mm)
This compoundE. coli, S. aureus, P. aeruginosa, ProteusSignificant activity noted
Penicillin GE. coli, S. aureusStandard inhibition
Combination (Phosphonium + Penicillin)E. coli, S. aureusEnhanced inhibition

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to involve:

  • Membrane Disruption : The positively charged phosphonium center may interact with negatively charged components of bacterial membranes, leading to membrane destabilization.
  • Inhibition of Cellular Processes : The compound may interfere with critical cellular pathways in bacteria, resulting in growth inhibition or cell death.

Case Studies and Research Findings

  • Synthesis and Biological Testing : A study conducted on various fluorinated phosphonium iodide derivatives demonstrated that this compound showed significant antibacterial activity when tested using the disc diffusion method at concentrations ranging from 3.5 to 4.0 µg/mL .
  • Comparative Studies : In comparative studies involving other phosphonium compounds, this compound was found to be one of the most effective against Gram-positive and Gram-negative bacteria, outperforming several related compounds .
  • Potential Therapeutic Applications : Ongoing research is exploring the potential use of this compound in therapeutic settings, particularly in combination therapies aimed at overcoming antibiotic resistance in pathogenic bacteria .

Q & A

Q. How is Methyltris(4-fluorophenyl)phosphonium iodide synthesized, and what are the critical parameters influencing its yield and purity?

this compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of tris(4-fluorophenyl)phosphine with methyl iodide under anhydrous conditions. Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), reaction temperature (0–25°C), and exclusion of moisture to prevent hydrolysis. The stoichiometric ratio of reactants and reaction time (12–24 hours) also critically influence yield and purity. Post-synthesis purification via recrystallization from polar aprotic solvents (e.g., acetonitrile) is recommended to isolate high-purity crystals .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are used to confirm the substitution pattern of fluorophenyl groups and methyl-phosphorus bonding. Infrared (IR) spectroscopy identifies P–C and C–F vibrational modes (e.g., P–C stretching at ~1,100 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) or neutron diffraction resolves the ionic lattice structure, revealing P–I distances (~2.87 Å) and hydrogen-bonding interactions (e.g., weak P–H\cdotsI contacts). Thermal ellipsoid analysis quantifies atomic displacement parameters, critical for understanding thermal stability .

Advanced Research Questions

Q. How does the presence of fluorine substituents on the phenyl rings influence the reactivity of this compound compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing nature increases the electrophilicity of the phosphorus center, enhancing its reactivity as a catalyst in nucleophilic substitutions or photoredox reactions. The para-fluoro groups stabilize the phosphonium cation via inductive effects, reducing decomposition rates. Comparative studies with triphenylphosphonium iodide show that fluorinated derivatives exhibit higher thermal stability and solubility in polar solvents, enabling their use in advanced catalytic systems .

Q. What are the mechanistic insights into the role of this compound in photoredox catalysis, and how do experimental parameters affect reaction outcomes?

Under blue light (450–470 nm), the iodide anion acts as a photoactive species, generating iodine radicals (II^\cdot) that initiate substrate activation. The phosphonium cation stabilizes radical intermediates via weak P–H\cdotsI hydrogen bonds. Key parameters include light intensity (5–10 mW/cm2^2), solvent polarity (acetonitrile > DMF), and iodide concentration (0.1–1.0 equiv). Over-irradiation can lead to byproduct formation, requiring precise control of reaction duration .

Q. How can computational chemistry be utilized to predict the interaction of this compound with various substrates in catalytic cycles?

Density Functional Theory (DFT) calculations model the Gibbs free-energy landscape of reaction steps, such as epoxide ring-opening or radical transfer. For example, iodide salts lower the activation barrier (e.g., 72 kJ/mol vs. 97 kJ/mol for bromide analogs) by stabilizing transition states through electrostatic interactions. Molecular dynamics simulations predict solvent effects on ion-pair dissociation, guiding solvent selection for catalytic efficiency .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies of phosphonium iodide salts across different studies?

Discrepancies often arise from variations in experimental setups, such as light source wavelength, solvent purity, or substrate-to-catalyst ratios. To resolve contradictions:

  • Standardize reaction conditions (e.g., calibrate light intensity using actinometry).
  • Conduct control experiments to isolate the effects of iodide vs. phosphonium cations.
  • Use high-level computational methods (e.g., CCSD(T)) to validate mechanistic hypotheses where experimental data conflict .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltris(4-fluorophenyl)phosphonium iodide
Reactant of Route 2
Methyltris(4-fluorophenyl)phosphonium iodide

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